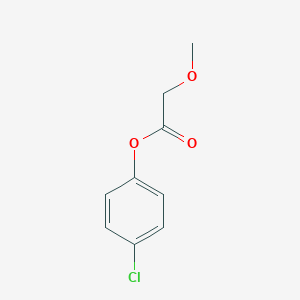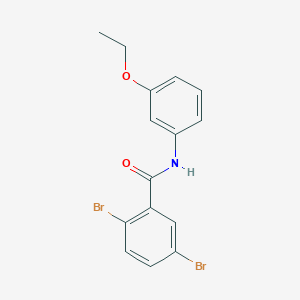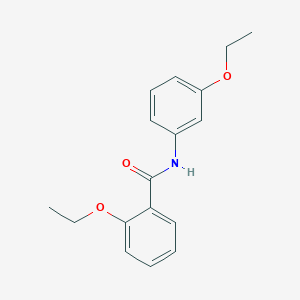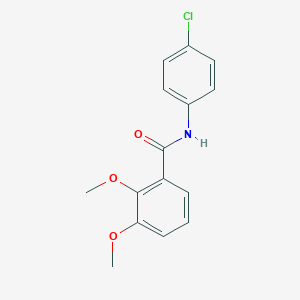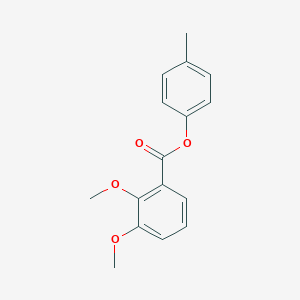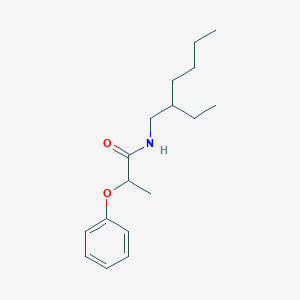
N-(2-ethylhexyl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylhexyl)-2-phenoxypropanamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is a colorless, oily liquid that is effective against a wide variety of insects, including mosquitoes, ticks, and fleas. The purpose of
Wirkmechanismus
The mechanism of action of N-(2-ethylhexyl)-2-phenoxypropanamide is not fully understood. It is believed that N-(2-ethylhexyl)-2-phenoxypropanamide works by interfering with the insect's sense of smell, making it difficult for the insect to locate its prey. N-(2-ethylhexyl)-2-phenoxypropanamide may also interfere with the insect's ability to detect carbon dioxide, which is one of the primary cues that insects use to locate their prey.
Biochemical and Physiological Effects
N-(2-ethylhexyl)-2-phenoxypropanamide has been shown to have a number of biochemical and physiological effects on insects. It can disrupt the insect's nervous system, causing paralysis and death. N-(2-ethylhexyl)-2-phenoxypropanamide can also interfere with the insect's metabolism, leading to a decrease in energy production and a decrease in overall activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethylhexyl)-2-phenoxypropanamide is a widely used insect repellent that is highly effective against a wide range of insects. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using N-(2-ethylhexyl)-2-phenoxypropanamide in lab experiments. For example, N-(2-ethylhexyl)-2-phenoxypropanamide can be toxic to some species of insects, which can make it difficult to study the effects of other chemicals on those insects. Additionally, N-(2-ethylhexyl)-2-phenoxypropanamide can be difficult to work with, as it is a highly volatile liquid that can evaporate quickly.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-ethylhexyl)-2-phenoxypropanamide. One area of research is the development of new insect repellents that are more effective and less toxic than N-(2-ethylhexyl)-2-phenoxypropanamide. Another area of research is the study of the long-term effects of N-(2-ethylhexyl)-2-phenoxypropanamide exposure on human health and the environment. Finally, there is a need for more research on the mechanisms of action of N-(2-ethylhexyl)-2-phenoxypropanamide, including its effects on insect behavior and physiology.
Synthesemethoden
N-(2-ethylhexyl)-2-phenoxypropanamide is synthesized from 2-ethylhexanol and phenoxypropanoic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The product is then purified by distillation to obtain pure N-(2-ethylhexyl)-2-phenoxypropanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylhexyl)-2-phenoxypropanamide is widely used in scientific research to study the behavior and physiology of insects. It is also used to develop new insect repellents and to test the efficacy of existing repellents. N-(2-ethylhexyl)-2-phenoxypropanamide has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and fleas.
Eigenschaften
Molekularformel |
C17H27NO2 |
|---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
N-(2-ethylhexyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C17H27NO2/c1-4-6-10-15(5-2)13-18-17(19)14(3)20-16-11-8-7-9-12-16/h7-9,11-12,14-15H,4-6,10,13H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
SAZYCQHKLUDYGT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C(C)OC1=CC=CC=C1 |
Kanonische SMILES |
CCCCC(CC)CNC(=O)C(C)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



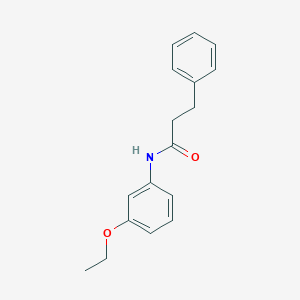
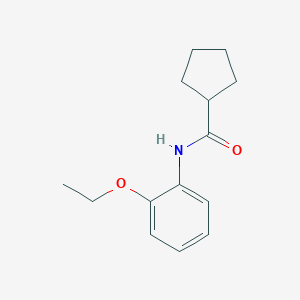
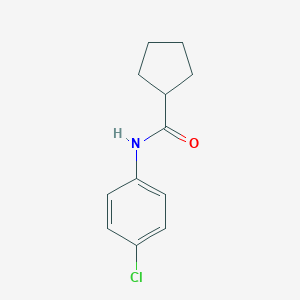
![N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290915.png)

